molecular formula C17H17BrN2O5S B2581865 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate CAS No. 1100757-01-4

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Cat. No.: B2581865
CAS No.: 1100757-01-4
M. Wt: 441.3
InChI Key: ZDAGFGFLWFXCMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfonyl group, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the bromophenyl sulfonyl intermediate: This step involves the reaction of 4-bromophenyl sulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated product.

    Esterification: The final step involves the esterification of the acetylated product with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate
  • Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate
  • Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Uniqueness

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in designing molecules with specific biological activities.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAGFGFLWFXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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